molecular formula C17H13F3N4O4S B2599211 N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide CAS No. 851862-11-8

N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide

Cat. No. B2599211
CAS RN: 851862-11-8
M. Wt: 426.37
InChI Key: MFFVUCNXCNKCTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a serendipitous regioselective approach . Researchers achieved its formation through a one-pot cascade reaction . Specifically, they reacted 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diketones in the presence of NBS (N-bromosuccinimide) . This unexpected pathway led to the formation of 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, which serve as DNA-groove binders .

Mechanism of Action

As a DNA-groove binder, this compound interacts with DNA. It has been screened for its ability to bind to the DNA duplex d(CGCGAATTCGCG)₂ using molecular modeling tools. The most promising derivative, compound 14m , exhibits strong binding affinity within the minor groove of double-helical DNA. This stable complex formation occurs through static quenching .

properties

IUPAC Name

N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O4S/c18-17(19,20)10-4-1-2-5-11(10)22-13(25)9-29-16-24-23-14(28-16)8-21-15(26)12-6-3-7-27-12/h1-7H,8-9H2,(H,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFVUCNXCNKCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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